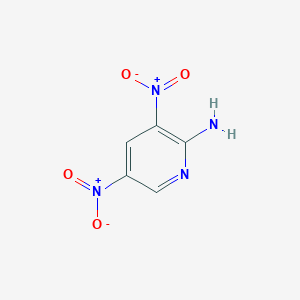

3,5-Dinitropyridin-2-amine

Overview

Description

3,5-Dinitropyridin-2-amine is a chemical compound with the molecular formula C5H4N4O4 . It is an important intermediate in various chemical reactions .

Synthesis Analysis

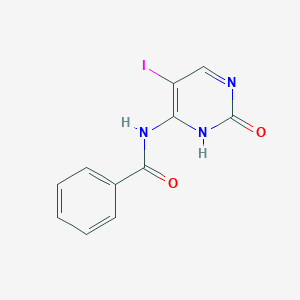

The synthesis of 3,5-Dinitropyridin-2-amine and similar compounds has been studied extensively. For instance, Burkholderia sp. MAK1, a soil bacterium, has been shown to convert different pyridin-2-amines into their 5-hydroxy derivatives . Another study reported the successful synthesis of 4-amino-3,5-dinitropyridine derivatives under mild conditions using 4-amino-2-chloropyrine as the starting material .Molecular Structure Analysis

The molecular structure of 3,5-Dinitropyridin-2-amine consists of a pyridine ring with nitro groups at the 3 and 5 positions and an amino group at the 2 position . The exact mass of the molecule is 184.02325462 g/mol .Chemical Reactions Analysis

3,5-Dinitropyridin-2-amine can participate in various chemical reactions. For example, it can be oxyfunctionalized using whole cells of Burkholderia sp. MAK1 to produce various pyridin-5-ols and pyridin-N-oxides .Physical And Chemical Properties Analysis

3,5-Dinitropyridin-2-amine has a molecular weight of 184.11 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has a topological polar surface area of 131 Ų and a complexity of 222 .Scientific Research Applications

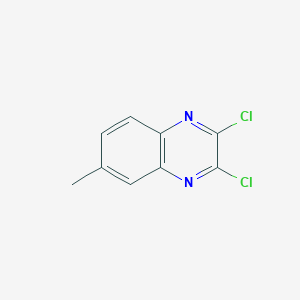

Synthesis of Heterocyclic Compounds

3,5-Dinitropyridin-2-amine: is utilized in the synthesis of heterocyclic compounds through dearomative (3+2) cycloaddition reactions . This process involves the addition of one or two equivalents of 1,3-dipole to the pyridine ring, depending on the nature of the substituent. The result is the formation of novel heterocyclic systems that contain pyrrolidine fragments fused with a pyridine ring. These compounds are significant due to their presence in a wide range of natural products and their extensive use in the pharmaceutical industry.

Nonlinear Optical (NLO) Applications

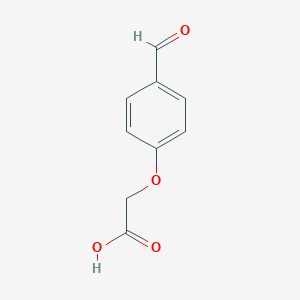

The compound has been studied for its potential in nonlinear optical applications. For instance, derivatives like 2-amino-5-nitropyridine have been synthesized and grown as optically transparent single crystals, which are crucial for NLO and optical limiting applications . These materials are evaluated for their optical transmittance, thermal stability, and third-order nonlinear optical coefficients, which are essential parameters for high-power laser applications.

Organic Synthesis

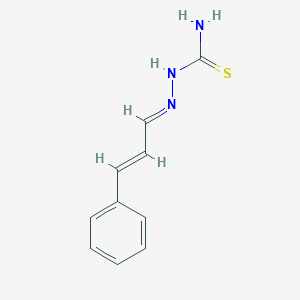

In organic synthesis, 3,5-Dinitropyridin-2-amine can act as a reagent or catalyst. Its derivatives are known to possess antimicrobial, antiviral, anticancer, analgesic, antioxidant, and many other activities, making them valuable in the development of bioactive molecules .

Pharmaceutical Industry

The pharmaceutical industry benefits from the compound’s derivatives, which are incorporated into a variety of drugs due to their biological activities. These activities include antimicrobial, antiviral, and anticancer properties, which are pivotal in drug design and discovery .

Future Directions

The future directions of research on 3,5-Dinitropyridin-2-amine and similar compounds could involve their potential applications in drug discovery and medicinal chemistry . The development of peptide drugs, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research .

Mechanism of Action

Target of Action

It’s known that this compound has been used in the synthesis of various bioactive molecules and natural products .

Mode of Action

The mode of action of 3,5-Dinitropyridin-2-amine involves its interaction with biothiols. The fluorescence of a probe containing 3,5-Dinitropyridin-2-amine is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .

Biochemical Pathways

It’s known that this compound is involved in the 1,3-dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized n-methyl azomethine ylide .

Pharmacokinetics

The pharmacokinetic properties of 3,5-Dinitropyridin-2-amine include high gastrointestinal absorption and no permeability across the blood-brain barrier . The compound has a log Kp (skin permeation) of -6.92 cm/s .

Result of Action

It’s known that this compound is involved in the synthesis of various bioactive molecules and natural products .

Action Environment

The action of 3,5-Dinitropyridin-2-amine can be influenced by environmental factors such as temperature. For instance, a mixture of 3,5-Dinitropyridin-2-amine and ammonium sulfide resulted in a reaction when the temperature was raised to 75°C .

properties

IUPAC Name |

3,5-dinitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZDCKBBTJYQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333429 | |

| Record name | 3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dinitropyridin-2-amine | |

CAS RN |

3073-30-1 | |

| Record name | 3,5-dinitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3,5-DINITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of the 4-(aryl)-1,4-dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitropyridin-2-amines described in the research?

A1: The research focuses on a series of newly synthesized 4-(aryl)-1,4-dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitropyridin-2-amine derivatives. These compounds are characterized by a central 3,5-dinitropyridin-2-amine core with variations in the aryl substituent at the 4-position. The study utilized single-crystal X-ray diffraction to determine the crystal structure, providing valuable insights into the three-dimensional arrangement of atoms within the molecule [].

Q2: How does the research leverage computational chemistry to understand these compounds?

A2: The researchers employed a combination of computational techniques to investigate the properties of these compounds. Density functional theory (DFT) calculations were performed to study the electronic structure and properties of the molecules. Additionally, molecular docking studies were conducted to predict the binding interactions of these compounds with potential biological targets. This combination of computational methods provides a more comprehensive understanding of the structure-activity relationships within this class of compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)